molecular formula C33H36N2O11 B127888 N-(3-Pyridylmethyl)dihydroepidoxorubicin CAS No. 145785-63-3

N-(3-Pyridylmethyl)dihydroepidoxorubicin

Número de catálogo B127888
Número CAS: 145785-63-3
Peso molecular: 636.6 g/mol
Clave InChI: WALUPLQPGQZNOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-Pyridylmethyl)dihydroepidoxorubicin, also known as PDE, is a synthetic derivative of the chemotherapeutic drug doxorubicin. PDE is a potent antitumor agent that has shown promising results in preclinical studies.

Aplicaciones Científicas De Investigación

N-(3-Pyridylmethyl)dihydroepidoxorubicin has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-(3-Pyridylmethyl)dihydroepidoxorubicin is effective against a wide range of cancer types, including breast, lung, colon, and liver cancer. N-(3-Pyridylmethyl)dihydroepidoxorubicin has also been shown to overcome multidrug resistance in cancer cells.

Mecanismo De Acción

The mechanism of action of N-(3-Pyridylmethyl)dihydroepidoxorubicin is similar to that of doxorubicin. N-(3-Pyridylmethyl)dihydroepidoxorubicin intercalates into DNA and inhibits DNA synthesis, leading to cell death. N-(3-Pyridylmethyl)dihydroepidoxorubicin also generates reactive oxygen species (ROS), which further contribute to the cytotoxic effect.
Biochemical and Physiological Effects
N-(3-Pyridylmethyl)dihydroepidoxorubicin has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-Pyridylmethyl)dihydroepidoxorubicin also inhibits angiogenesis, the process by which tumors form new blood vessels to support their growth. N-(3-Pyridylmethyl)dihydroepidoxorubicin has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-Pyridylmethyl)dihydroepidoxorubicin has several advantages for lab experiments. It is easily synthesized and has a well-established mechanism of action. N-(3-Pyridylmethyl)dihydroepidoxorubicin has also been shown to be effective against a wide range of cancer types. However, N-(3-Pyridylmethyl)dihydroepidoxorubicin has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.

Direcciones Futuras

There are several future directions for N-(3-Pyridylmethyl)dihydroepidoxorubicin research. One area of research is the development of N-(3-Pyridylmethyl)dihydroepidoxorubicin analogs with improved solubility and stability. Another area of research is the investigation of N-(3-Pyridylmethyl)dihydroepidoxorubicin in combination with other chemotherapy drugs to enhance its efficacy. Additionally, the potential use of N-(3-Pyridylmethyl)dihydroepidoxorubicin in targeted drug delivery systems is an area of interest for future research.
Conclusion
In conclusion, N-(3-Pyridylmethyl)dihydroepidoxorubicin is a promising antitumor agent that has shown efficacy against a wide range of cancer types. The synthesis method of N-(3-Pyridylmethyl)dihydroepidoxorubicin is well-established, and its mechanism of action has been extensively studied. N-(3-Pyridylmethyl)dihydroepidoxorubicin has minimal toxicity to normal cells and has several advantages for lab experiments. Future research directions include the development of N-(3-Pyridylmethyl)dihydroepidoxorubicin analogs and investigation of N-(3-Pyridylmethyl)dihydroepidoxorubicin in combination with other chemotherapy drugs.

Métodos De Síntesis

The synthesis of N-(3-Pyridylmethyl)dihydroepidoxorubicin involves the reaction of doxorubicin with pyridine-3-carboxaldehyde. The resulting compound is then reduced with sodium borohydride to yield N-(3-Pyridylmethyl)dihydroepidoxorubicin. The synthesis method of N-(3-Pyridylmethyl)dihydroepidoxorubicin is well-established and has been reported in several scientific publications.

Propiedades

Número CAS

145785-63-3

Nombre del producto

N-(3-Pyridylmethyl)dihydroepidoxorubicin

Fórmula molecular

C33H36N2O11

Peso molecular

636.6 g/mol

Nombre IUPAC

9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H36N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21-23,28,35-38,40,42-43H,9-11,13-14H2,1-2H3

Clave InChI

WALUPLQPGQZNOB-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NCC6=CN=CC=C6)O

SMILES canónico

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NCC6=CN=CC=C6)O

Sinónimos

N-(3-pyridylmethyl)dihydroepidoxorubicin
YM 4
YM-4
YM4 doxorubicin analog

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.